Orthogonal Redox Chemistry: 4‑Hydroxy vs. 4‑Oxo Functional Group Comparison
The compound features a secondary alcohol at position-4, whereas the closest commercial analog, diethyl 3‑formyl‑4‑oxoheptanedioate (CAS 63045‑82‑9), carries a ketone. Reduction of the ketone to the alcohol consumes two electrons and adds two hydrogen atoms, changing the molecular formula from C12H18O6 (MW 258.27 g/mol) to C12H20O6 (MW 260.28 g/mol) . This redox difference dictates that the hydroxy compound is the product of a selective reduction step, while the oxo compound is the progenitor for further condensation reactions. In the Zav'yalov synthesis of opsopyrroledicarboxylic acid, the 3‑formyl‑4‑ketopimelic diethyl ester is the required substrate; the hydroxy analog would not participate in the same pyrrole‑forming condensation [1].
| Evidence Dimension | Oxidation state at position-4 |
|---|---|
| Target Compound Data | Alcohol (C–OH); molecular formula C12H20O6; MW 260.28 g/mol |
| Comparator Or Baseline | Diethyl 3‑formyl‑4‑oxoheptanedioate: Ketone (C=O); C12H18O6; MW 258.27 g/mol |
| Quantified Difference | Δ 2 H atoms; Δ MW ≈ 2.01 g/mol; oxidation state change of 2 units |
| Conditions | Structural comparison from vendor-reported molecular formulas |
Why This Matters
Users requiring a specific oxidation state for downstream synthetic steps must verify that the 4‑hydroxy compound aligns with their reaction pathway, as the 4‑oxo analog is the documented reactant in established tetrapyrrole syntheses.
- [1] Zav'yalov, S. I.; Skoblik, T. I. Synthesis of opsopyrroledicarboxylic acid. Russ. Chem. Bull. 1977, 26, 437–439. https://doi.org/10.1007/BF00921883. View Source
